molecular formula C7H14N2O B2994066 3-Amino-3-propylpyrrolidin-2-one CAS No. 2580202-43-1

3-Amino-3-propylpyrrolidin-2-one

Cat. No.: B2994066
CAS No.: 2580202-43-1
M. Wt: 142.202
InChI Key: OBRKGUGZVABIJI-UHFFFAOYSA-N
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Description

3-Amino-3-propylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.202. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-3-propylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-7(8)4-5-9-6(7)10/h2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKGUGZVABIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pyrrolidinone Core: Foundational Aspects in Chemical Research

Historical Context and Evolution of Pyrrolidinone Chemistry

The study of pyrrolidinone and its derivatives has a rich history, evolving from fundamental structural elucidation to the development of a wide array of synthetic methodologies and applications. Initially, interest in the pyrrolidinone core was sparked by its presence in naturally occurring compounds. The pyrrolidine (B122466) ring, the saturated backbone of pyrrolidinone, is a key structural feature in numerous alkaloids, such as nicotine (B1678760) and hygrine, found in plants like tobacco and carrot. mappingignorance.org This natural prevalence prompted chemists to investigate the synthesis and properties of this heterocyclic system.

One of the simplest and most well-known pyrrolidinone derivatives is 2-pyrrolidinone (B116388) itself. Industrial production methods for 2-pyrrolidinone have been well-established, often involving the reaction of gamma-butyrolactone (B3396035) with ammonia. rdd.edu.iq The development of these synthetic routes paved the way for the exploration of a vast chemical space of substituted pyrrolidinones.

The introduction of an amino group to the pyrrolidinone ring, creating aminopyrrolidinones, marked a significant advancement in the field. These compounds were recognized for their potential as valuable intermediates in the synthesis of more complex molecules, including peptidomimetics and pharmacologically active agents. The amino group provides a handle for further functionalization, allowing for the construction of diverse molecular architectures. The evolution of pyrrolidinone chemistry has been driven by the continuous quest for novel compounds with specific biological activities, leading to the synthesis and investigation of a myriad of derivatives with substituents at various positions of the ring. rdd.edu.iq

Structural Diversity and Isomerism of Aminopyrrolidinones

In the case of 3-aminopyrrolidinones, the carbon at the 3-position is a stereocenter, leading to the existence of (R) and (S) enantiomers. The specific stereochemistry of this center is often crucial for the biological activity of the molecule, as many biological targets, such as enzymes and receptors, are chiral and interact selectively with one enantiomer. mappingignorance.org The synthesis of enantiomerically pure 3-aminopyrrolidinones is a significant area of research, with various stereoselective synthetic methods being developed. mappingignorance.org

The addition of a propyl group at the C3 position, as in 3-Amino-3-propylpyrrolidin-2-one, introduces a quaternary stereocenter. This further increases the structural complexity and presents a considerable synthetic challenge. The presence of both an amino group and a propyl group at the same carbon atom creates a sterically hindered environment that can influence the reactivity and conformational preferences of the molecule. The structural diversity of aminopyrrolidinones is thus a result of a combination of constitutional isomerism (the position of the amino group and other substituents) and stereoisomerism (the spatial arrangement of atoms).

Table 1: Physicochemical Properties of 3-Aminopyrrolidin-2-one and its Hydrochloride Salt

Property3-Aminopyrrolidin-2-one3-Aminopyrrolidin-2-one hydrochloride
Molecular Formula C₄H₈N₂OC₄H₉ClN₂O
Molecular Weight 100.12 g/mol 136.58 g/mol
CAS Number (Racemic) 2483-65-0 nih.gov117879-49-9
Melting Point Not available186 °C
Appearance Not availableSolid

This table presents available data for the parent compound and its salt, not the propyl-substituted derivative.

Contemporary Research Challenges and Opportunities in this compound Research

The specific compound, this compound, represents a frontier in the exploration of substituted aminopyrrolidinones. While research on this exact molecule is not extensively documented, the challenges and opportunities associated with its study can be inferred from the broader field of pyrrolidinone chemistry.

Research Challenges:

The primary challenge in the study of this compound lies in its synthesis, particularly the stereoselective construction of the quaternary stereocenter at the C3 position. The simultaneous presence of an amino group and a propyl group on the same carbon atom makes it a sterically congested center, which can hinder the efficiency of many standard synthetic reactions. The development of novel synthetic methodologies to access this and similar structures with high yield and enantioselectivity is a significant hurdle that needs to be overcome.

Another challenge is the detailed characterization of its physicochemical properties and conformational behavior. The interplay between the lactam ring, the amino group, and the propyl group will dictate its three-dimensional structure and its potential interactions with biological targets. Spectroscopic and computational studies would be essential to understand these aspects.

Research Opportunities:

Despite the synthetic challenges, the potential opportunities for this compound and its derivatives are substantial. The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbeilstein-journals.org Aminopyrrolidine derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists. nih.gov

For instance, various substituted pyrrolidinones have shown potential as antibacterial and anticancer agents. rdd.edu.iq The unique substitution pattern of this compound could lead to novel biological activities. The propyl group can explore hydrophobic pockets in protein binding sites, while the amino group can participate in hydrogen bonding and salt bridge formation. This combination of features makes it an interesting candidate for screening against a variety of biological targets. The development of a synthetic route to this molecule would open the door to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which could lead to the discovery of new therapeutic agents.

Table 2: Representative Spectroscopic Data for Substituted Pyrrolidinones

Spectroscopic TechniqueCharacteristic Features for Pyrrolidinone Core and Substituents
¹H NMR Signals for the methylene (B1212753) protons of the pyrrolidinone ring, typically in the range of 1.5-3.5 ppm. The chemical shifts are influenced by the nature and position of substituents. rdd.edu.iq
¹³C NMR A characteristic signal for the carbonyl carbon of the lactam, typically in the range of 170-180 ppm. Signals for the carbons of the pyrrolidinone ring and the substituents. nih.govmdpi.com
IR Spectroscopy A strong absorption band for the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for the amino group would also be present.

This table provides a general overview of expected spectroscopic features for substituted pyrrolidinones and is not specific to this compound.

Synthetic Methodologies for 3 Amino 3 Propylpyrrolidin 2 One and Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-amino-3-propylpyrrolidin-2-one, several key disconnections can be envisioned, highlighting the main bond-forming strategies.

The primary disconnections for the target molecule are:

C3-N Bond: Disconnecting the amino group at the C3 position via a C-N bond cleavage suggests a late-stage amination of a 3-propylpyrrolidin-2-one precursor. This could involve electrophilic amination of an enolate or nucleophilic substitution on a C3-functionalized intermediate.

C3-Propyl Bond: Cleavage of the C-C bond between the propyl group and the pyrrolidinone ring points to an alkylation strategy. A common approach is the α-alkylation of a pyrrolidin-2-one enolate or a related derivative with a propyl halide.

Ring Disconnections (Amide Bond): Breaking the N1-C2 amide bond within the lactam ring suggests a cyclization of a linear precursor, such as a γ-amino acid derivative. For instance, the intramolecular cyclization of a 4-amino-4-propylheptanoic acid derivative would form the desired ring system.

Ring Disconnections (C4-C5): A disconnection across the C4-C5 bond could imply a conjugate addition or Michael addition type reaction to form the pyrrolidine (B122466) ring.

These disconnections form the basis for the forward synthetic routes discussed in the following sections, primarily focusing on building the core pyrrolidin-2-one scaffold and then introducing the required substituents.

Classical and Modern Synthetic Routes to Pyrrolidin-2-one Scaffolds

The construction of the pyrrolidin-2-one (γ-lactam) ring is a well-established field, with numerous classical and modern methods available to synthetic chemists.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered lactam ring is the cornerstone of any synthesis of this compound. A variety of cyclization strategies have been developed, each with its own advantages.

Intramolecular Cyclization of γ-Amino Acids: This is one of the most fundamental methods. A γ-amino acid, when heated, can undergo intramolecular condensation to form the corresponding γ-lactam with the elimination of water. For the target molecule, this would involve the cyclization of a suitably protected 4-amino-4-propylheptanoic acid.

Reductive Cyclization of γ-Nitro Esters: The reduction of a γ-nitro ester, often derived from a Michael addition of a nitroalkane to an α,β-unsaturated ester, can lead to the formation of a γ-amino acid in situ, which then cyclizes to the lactam. For instance, the reduction of ethyl 4-nitro-4-propylheptanoate would yield the desired scaffold.

Beckmann Rearrangement: This classical reaction involves the acid-catalyzed rearrangement of a cyclopentanone oxime to form a six-membered ring containing a nitrogen atom (a caprolactam). While not directly forming a pyrrolidinone, it is a key method for lactam synthesis in general.

[3+2] Cycloaddition Reactions: Modern approaches often utilize cycloaddition strategies. The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing substituted pyrrolidines, which can then be oxidized to the corresponding pyrrolidinones. acs.org

Radical Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have emerged as a powerful tool for building highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides under transition-metal-free conditions. rsc.org

Cyclization Method Precursor Type Key Reagents/Conditions Reference
Intramolecular Condensationγ-Amino AcidHeat, Acid/Base CatalystClassical Method
Reductive Cyclizationγ-Nitro EsterH₂, Raney Ni or other reducing agents researchgate.net
[3+2] CycloadditionAzomethine Ylide + AlkeneMetal catalysts or thermal conditions acs.org
Radical Tandem CyclizationAldehyde + α-bromo-N-cinnamylamideN-Heterocyclic Carbene (NHC) rsc.org

Introduction of Amino and Propyl Moieties

Creating the C3 quaternary center bearing both an amino and a propyl group is the most significant challenge. These groups are typically introduced sequentially onto a pre-formed pyrrolidinone ring or a linear precursor.

A common strategy involves the α-functionalization of a γ-lactam. The process can be conceptualized as follows:

Alkylation: An N-protected pyrrolidin-2-one can be deprotonated at the α-position (C3) using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be reacted with an electrophile, such as propyl iodide, to introduce the propyl group at the C3 position.

Amination: Subsequent introduction of the amino group at the now-substituted C3 position is more complex.

One route involves converting the 3-propylpyrrolidin-2-one into a derivative with a leaving group at C3, followed by nucleophilic substitution with an ammonia equivalent.

Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a 3-carboxy-3-propylpyrrolidin-2-one derivative can be employed to generate the 3-amino functionality.

Electrophilic amination of the enolate of 3-propylpyrrolidin-2-one using reagents like di-tert-butyl azodicarboxylate is another viable, though less common, approach.

A more convergent approach involves the Michael addition of a nitropropane derivative to an α,β-unsaturated lactam, followed by reduction of the nitro group to an amine.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry at the C3 quaternary center is crucial for pharmaceutical applications. This is achieved using either chiral auxiliaries to direct diastereoselectivity or asymmetric catalysis to induce enantioselectivity.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Evans Oxazolidinones and Oppolzer's Sultams: These are among the most reliable and widely used chiral auxiliaries. An N-acyl derivative of an Evans oxazolidinone or Oppolzer's sultam can be used to control the stereoselective alkylation at the α-carbon. acs.orgacs.org For the synthesis of this compound, a strategy could involve the asymmetric alkylation of an N-glycinate equivalent attached to a chiral auxiliary, followed by further manipulations to form the lactam ring.

'Quat' Pyrrolidinone Auxiliary: A specialized pyrrolidinone-based auxiliary has been developed that induces high diastereoselectivity in enolate alkylation reactions. A key feature is its propensity for exocyclic cleavage, which allows for direct aminolysis to form chiral amides, simplifying the synthetic sequence. thieme-connect.com

Chiral Auxiliary Typical Application Key Feature Reference
Evans OxazolidinoneAsymmetric Alkylation, Aldol ReactionsForms a rigid chelated enolate, directing electrophilic attack. acs.org
Oppolzer's SultamAsymmetric 1,3-Dipolar CycloadditionDirects the facial selectivity of the cycloaddition. acs.org
'Quat' PyrrolidinoneAsymmetric AlkylationEnables direct aminolysis for chiral amide synthesis. thieme-connect.com

Asymmetric Catalysis in Pyrrolidinone Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach.

Organocatalysis: Chiral small organic molecules are used to catalyze stereoselective reactions.

Proline and its Derivatives: Proline and diarylprolinol silyl ethers are cornerstone organocatalysts, often used in asymmetric Michael additions and aldol reactions that can be precursors to chiral pyrrolidinones. unibo.it

Chiral Phosphoric Acids (CPAs): CPAs have proven effective in catalyzing aza-Michael reactions to form chiral pyrrolidines. whiterose.ac.uk

Cinchona Alkaloid-Derived Catalysts: Bifunctional catalysts, such as those derived from cinchonidine, have been successfully used in asymmetric cascade reactions to create pyrrolidines with a stereogenic quaternary center at the C3-position in high enantio- and diastereoselectivities. rsc.org

Metal Catalysis: Chiral complexes of transition metals are powerful catalysts for a wide range of asymmetric transformations.

Palladium Catalysis: Palladium catalysts are used in asymmetric allylic alkylations and [3+2] cycloaddition reactions to form highly substituted chiral pyrrolidines. thieme-connect.com

Rhodium and Iridium Catalysis: Chiral Rhodium and Iridium complexes are effective for the asymmetric hydrogenation of unsaturated precursors and for enantioselective arylation of imines, which can then be converted to chiral pyrrolidines. organic-chemistry.org

Copper Catalysis: Chiral copper complexes can catalyze the intramolecular amination of unactivated C(sp³)-H bonds to afford chiral pyrrolidines. organic-chemistry.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions.

Transaminases: Biotransaminations using engineered transaminases can be employed for the stereoselective synthesis of chiral amines and lactams. This approach can generate key intermediates with high enantiomeric excess, representing a green and efficient alternative to traditional chemical methods. researchgate.net

Catalysis Type Catalyst Example Applicable Reaction Reference
OrganocatalysisCinchonidine-SquaramideAsymmetric Cascade Reaction rsc.org
Metal CatalysisPalladium-Chiral LigandAsymmetric [3+2] Cycloaddition thieme-connect.com
BiocatalysisTransaminaseStereoselective amination/lactam formation researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become a important driver in the design of synthetic routes to pharmacologically relevant molecules. The focus has shifted towards minimizing waste, reducing energy consumption, and utilizing renewable resources. This section explores the application of these principles in the synthesis of this compound and its derivatives.

Solvent-Free and Mechanochemical Methods

The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to the exploration of solvent-free and mechanochemical synthetic methods. These approaches not only reduce environmental pollution but can also lead to improved reaction rates and yields.

One notable solvent-free approach applicable to the synthesis of γ-lactam cores is the Castagnoli-Cushman reaction. This multicomponent reaction, which involves the condensation of an imine with a cyclic anhydride, has been successfully performed under solvent-free conditions, broadening its scope for creating diverse substitution patterns on the lactam ring. researchgate.net While direct application to this compound is not explicitly detailed in the literature, the principles of this atom-economical reaction provide a strong foundation for developing a solvent-free route to α,α-disubstituted γ-lactams.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another promising solvent-free alternative. The precise control over stoichiometry and the potential for more selective reactions often result in simplified work-up procedures and a superior environmental footprint compared to traditional solution-based methods. chemrxiv.org The application of mechanochemical techniques to the synthesis of functionalized lactams is an emerging field with significant potential for the sustainable production of compounds like this compound.

Catalytic Efficiencies and Atom Economy

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Catalytic reactions, by their nature, tend to have higher atom economies. For instance, catalytic hydrogenations and cycloaddition reactions are highly atom-economical. researchgate.netnih.gov

Reaction Mass Efficiency (RME) provides a more comprehensive measure by considering the masses of all materials used in a reaction, including reagents, solvents, and catalysts, relative to the mass of the desired product. nih.gov The goal in green synthesis is to maximize RME, which is inversely related to the E-factor (environmental factor), a measure of the total waste produced. nih.gov

The development of catalytic routes to α,α-disubstituted γ-lactams is an active area of research. For example, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions provides an atom-economic route to functionalized pyrrolidines. nih.govunife.itacs.org While specific data for this compound is scarce, the principles of these catalytic methods can be applied to its synthesis. The table below illustrates a comparative analysis of green chemistry metrics for different types of catalytic reactions that could be adapted for the synthesis of substituted pyrrolidin-2-ones.

Catalytic MethodKey FeaturesPotential Atom Economy (%)Potential RMEWaste Products
Iridium-Catalyzed [3+2] CycloadditionMild conditions, high diastereoselectivityHigh (>90%)Moderate to HighCatalyst residues, minimal byproducts
Rhodium-Catalyzed C-H Activation/AnnulationDirect functionalization of C-H bondsHigh (>90%)ModerateCatalyst residues, oxidant byproducts
Enzyme-Catalyzed ReactionsHigh selectivity, aqueous mediaVariableLow to ModerateEnzyme denaturation products, buffer salts
Multicomponent Reactions (e.g., Castagnoli-Cushman)Step economy, diversity-orientedHigh (>90%)HighMinimal, often just water

Total Synthesis of Complex Molecules Incorporating the Pyrrolidin-2-one Core

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold found in a wide array of biologically active natural products and pharmaceutical agents. nih.gov The development of synthetic strategies to access complex molecules containing this core is a significant endeavor in organic chemistry. While a specific total synthesis featuring the this compound unit is not prominently reported, the synthesis of natural products with substituted pyrrolidinone cores provides valuable insights into the construction of such intricate architectures.

For example, the total synthesis of polycyclic furanocembranoid natural products, which often contain complex heterocyclic systems, showcases advanced synthetic strategies that could be applied to molecules incorporating the this compound moiety. tdl.org These syntheses frequently employ cascade reactions and selective cyclizations to build molecular complexity efficiently.

Furthermore, the pyrrolidine ring is a key structural element in many alkaloids. nih.gov Synthetic studies towards pyrrolidine-containing natural products, such as those in the Aspidosperma and Stemona families, have led to the development of novel methodologies for constructing the pyrrolidinone ring with high stereocontrol. nih.gov These approaches often utilize dearomatization of pyrroles or cycloaddition reactions to generate the core structure, which can then be further functionalized. nih.gov The insights gained from these total syntheses provide a strategic blueprint for the future assembly of complex molecules that feature the this compound unit.

Chemical Reactivity and Derivatization of 3 Amino 3 Propylpyrrolidin 2 One

Amide Bond Reactivity and Functionalization

The amide bond within the pyrrolidinone ring, while generally stable, can participate in reactions under specific conditions. The reactivity of this bond is influenced by the electronic and steric environment of the molecule.

Hydrolysis: Like other cyclic amides (lactams), the amide bond of 3-Amino-3-propylpyrrolidin-2-one can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding amino acid. This reaction breaks open the pyrrolidinone ring.

Reduction: The amide can be reduced to the corresponding amine, converting the pyrrolidinone to a pyrrolidine (B122466). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Bioisosteric Replacement: In medicinal chemistry, the amide bond is often a target for metabolic degradation by proteases. nih.gov To improve metabolic stability, the amide functionality can be replaced with bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov For instance, a 1,2,3-triazole ring can serve as a surrogate for the amide bond, as it possesses a similar dipole moment and can act as a hydrogen bond donor and acceptor. nih.gov This modification can also enhance solubility and other pharmacokinetic properties. nih.gov

Reactivity of the Primary Amino Group

The primary amino group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form new amide bonds. nih.gov This reaction is a common strategy for attaching various substituents to the molecule. For example, N-acylation of unprotected amino acids can be achieved using benzotriazolyl or succinimidyl carboxylates. nih.gov

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base. nih.gov This reaction introduces a sulfonamide group, which is a common functional group in many biologically active compounds.

Alkylation: The primary amino group can be alkylated using alkyl halides or other alkylating agents. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. A related process, N-alkylation, is used in the synthesis of Brivaracetam from (R)-4-propyl-pyrrolidin-2-one. google.com

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. google.com This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a versatile method for forming C-N bonds.

The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. masterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comlibretexts.org The formation of an imine involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used. Schiff bases are important intermediates in various organic reactions and are also found in many biologically active compounds. researchgate.netchemmethod.com

Modifications at the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be modified, although this often requires more specific synthetic strategies.

The propyl group at the 3-position, along with the amino group, will have steric interactions that can affect the conformation of the ring.

The stability of the pyrrolidinone ring is a key factor in its synthetic utility. The ring is generally stable under neutral conditions but can be opened under harsh acidic or basic conditions.

The introduction of substituents can also influence the reactivity of the amide bond and the primary amino group. For example, bulky substituents near the amino group could hinder its reactivity.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupReaction TypeReagentsProduct Type
Amide (in ring)HydrolysisAcid or BaseAmino Acid
Amide (in ring)ReductionLiAlH₄Pyrrolidine
Primary AmineAcylationAcid Chlorides, AnhydridesAmide
Primary AmineSulfonylationSulfonyl ChloridesSulfonamide
Primary AmineAlkylationAlkyl HalidesSecondary/Tertiary Amine
Primary AmineReductive AminationAldehyde/Ketone, Reducing AgentSecondary Amine
Primary AmineSchiff Base FormationAldehyde/KetoneImine

C-H Functionalization Strategies

No specific research detailing the C-H functionalization of this compound has been identified. The development of methods for the selective activation and functionalization of C-H bonds on either the propyl substituent or the pyrrolidinone ring of this specific compound has not been reported in the reviewed literature.

Heterocyclic Annulation and Scaffold Diversification

There is no available literature describing the use of this compound as a substrate in heterocyclic annulation reactions. Methodologies for using this compound to build new fused or spirocyclic heterocyclic systems, a key strategy in scaffold diversification for drug discovery, have not been documented. While annulation reactions of other pyrrolidine derivatives like 2,3-dioxopyrrolidines are known, these cannot be directly extrapolated to the title compound. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Systems

A detailed analysis of chemo- and regioselectivity involving this compound is not available. The compound possesses multiple reactive sites, including the secondary amine, the lactam carbonyl, and various C-H bonds. However, studies that control the selective reaction at one of these sites in the presence of others, particularly in complex multi-component reaction systems, have not been published. General discussions on chemo- and regioselectivity in organic synthesis are common, but specific examples and data tables for this compound are absent from the scientific record. researchgate.netmdpi.com

Synthetic Utility and Precursor Applications of 3 Amino 3 Propylpyrrolidin 2 One

Building Block in Organic Synthesis

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. 3-Amino-3-propylpyrrolidin-2-one serves as an exemplary building block due to the presence of two distinct and reactive functional groups: the primary amine (-NH2) and the secondary amide (lactam). These groups allow for sequential and chemoselective modifications, providing a strategic advantage in multi-step synthetic pathways.

Table 1: Synthetic Potential of Functional Groups in this compound

Functional GroupPositionPotential ReactionsResulting Structures
Primary AmineC3Acylation, Alkylation, Reductive Amination, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
Lactam (Amide)RingHydrolysis, Reductionγ-Aminocarboxylic Acids, Pyrrolidines
Alkyl Chain (Propyl)C3Provides steric bulk and lipophilicityInfluences solubility and binding interactions

Precursor for Bioactive Molecules

The pyrrolidine (B122466) ring system is a well-established "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means its structure is frequently found in molecules that exhibit a wide range of biological activities, making it a desirable starting point for drug discovery programs. nih.gov

Analog design is a cornerstone of medicinal chemistry, where a lead compound is systematically modified to optimize its pharmacological properties, a process known as developing a Structure-Activity Relationship (SAR). This compound is an ideal precursor for this process. The primary amine at the C3 position serves as a convenient attachment point for a wide variety of chemical moieties.

By reacting the amine with different carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), chemists can generate large libraries of analogs. Each new analog possesses a slightly different size, shape, and electronic distribution, which can lead to significant changes in how the molecule interacts with a biological target, such as an enzyme or a receptor. This systematic approach allows researchers to probe the molecular requirements for optimal activity, selectivity, and pharmacokinetic properties. The synthesis of diverse aminophosphonates from amino-functionalized building blocks is one example of how such precursors are used to create libraries of bioactive compounds. mdpi.com

Table 2: Illustrative Scheme for Analog Development

Reagent TypeReactionR-Group IntroducedPotential Property Modification
R-COCl (Acyl Chloride)N-AcylationAcyl (e.g., Benzoyl)Alter H-bonding, introduce aromatic interactions
R-SO2Cl (Sulfonyl Chloride)N-SulfonylationSulfonyl (e.g., Tosyl)Modify acidity, alter binding geometry
R-CHO (Aldehyde) + ReductantReductive AminationAlkyl/ArylmethylIncrease size, change lipophilicity

Scaffold for Pharmacologically Relevant Compounds

The pyrrolidin-2-one nucleus is a core component of numerous pharmacologically active agents. researchgate.net Its rigid, five-membered ring structure helps to position substituents in a well-defined three-dimensional orientation, which is crucial for specific binding to biological targets. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for a better exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net

Derivatives based on the pyrrolidine scaffold have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties, as well as utility in treating central nervous system disorders. nih.gov The specific substitution pattern of this compound, with its propyl group providing lipophilicity and the amino group offering a site for polar interactions or further functionalization, makes it a promising scaffold. The stereochemistry at the C3 carbon is particularly important, as different stereoisomers can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. nih.gov

Table 3: Therapeutic Areas Associated with the Pyrrolidine Scaffold

Therapeutic AreaExample Target ClassReference
OncologyKinase Inhibitors nih.gov
Central Nervous SystemIon Channel Modulators nih.gov
Infectious DiseasesAntibacterial Agents semanticscholar.org
Metabolic DiseasesGRP40 Agonists (Antidiabetic) nih.gov
InflammationRORγt Inverse Agonists nih.gov

Applications in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, amino-functionalized lactams have potential applications in materials science, particularly in the synthesis of advanced polymers. α-Amino acids are well-known building blocks for creating polymers with unique properties such as biocompatibility and biodegradability, which are highly sought after for medical and ecological applications. researchgate.net

This compound can be envisioned as a functional monomer for the creation of specialty polyamides. The molecule possesses two key functional groups for polymerization: the primary amine and the lactam ring, which can be opened to yield a carboxylic acid. Through a step-growth polymerization process, such as polycondensation, these monomers could be linked together to form long polymer chains.

The resulting polymers would be a type of polyamide, structurally related to nylon but with distinct properties imparted by the propyl side chain and the inherent chirality of the monomer. These features could lead to materials with enhanced thermal stability, specific mechanical properties, and the ability to self-assemble into ordered supramolecular structures. Such amino acid-based synthetic polymers are of interest for applications ranging from drug delivery systems to engineered materials with unique physical characteristics. mdpi.com

Table 4: Potential Applications in Materials Science

Application AreaRole of this compoundPotential Polymer Properties
Specialty PolyamidesBifunctional MonomerChirality, improved thermal stability, defined crystallinity
Biodegradable PlasticsMonomer for PolyesteramidesBiocompatibility, controlled degradation rate
Functional SurfacesSurface ModifierAmine groups for covalent attachment of other molecules

Structure Activity Relationship Sar and Mechanistic Studies of Pyrrolidin 2 One Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active pyrrolidin-2-one derivatives is guided by several key principles. The saturated, non-planar nature of the pyrrolidine (B122466) ring provides a three-dimensional (3D) scaffold that can effectively explore pharmacophore space, a significant advantage over flat, aromatic systems. nih.gov This "pseudorotation" of the five-membered ring allows it to adopt various conformations, which can be controlled by the strategic placement of substituents. nih.gov

Key design strategies include:

Functionalization of the Ring: Modifications can be made at various positions of the pyrrolidin-2-one core. For instance, substituents at the 3-position have been shown to influence the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. nih.gov

N-Substitution: The nitrogen atom of the lactam is a common point for modification, allowing for the introduction of different side chains to modulate properties like target affinity and selectivity. N-substituted pyrrolidin-2-ones can be synthesized through the condensation of primary amines with γ-butyrolactone (GBL). researchgate.net

Molecular Hybridization: This approach involves combining the pyrrolidin-2-one scaffold with other known pharmacophores to create hybrid molecules with multi-target activity. This has been a strategy in developing new antidepressant and antipsychotic agents that act on multiple receptor types. researchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents can significantly impact biological activity. Researchers strategically incorporate these groups to optimize interactions with biological targets, as seen in the development of α-amylase and α-glucosidase inhibitors. nih.gov

The versatility of the pyrrolidin-2-one nucleus allows medicinal chemists to fine-tune the pharmacological profile of drug candidates, leading to compounds with activities ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory. researchgate.netresearchgate.netmdpi.com

Stereochemical Influences on Molecular Recognition

One of the most critical aspects of the pyrrolidine scaffold in drug design is the stereogenicity of its carbon atoms. nih.gov The spatial orientation of substituents can lead to different stereoisomers (enantiomers and diastereomers) that may exhibit vastly different biological activities and binding modes with enantioselective targets like proteins and receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov This approach is widely applied to pyrrolidin-2-one derivatives to understand the structural requirements for activity and to predict the potency of newly designed compounds. nih.govresearchgate.net

Both 2D and 3D-QSAR methods have been successfully applied to study pyrrolidin-2-one derivatives.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as physicochemical properties and topological indices. cimap.res.in For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, a 2D-QSAR model was developed that could explain up to 91% of the variance in activity. nih.govresearchgate.net

3D-QSAR: These methods consider the 3D structure of the molecules and their alignment in space. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). scispace.comnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. nih.govbohrium.com For instance, 3D-QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors and neuraminidase inhibitors have provided insights into the key structural features required for potency. nih.govnih.gov 3D-QSAR models for pyrrolidin-2-one derivatives have demonstrated good stability and predictability in various studies. nih.govbohrium.com

The development of a robust and predictive QSAR model hinges on two critical steps: the appropriate selection of molecular descriptors and rigorous model validation.

Descriptor Selection: A vast number of molecular descriptors can be calculated, representing different aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic). cimap.res.inscilit.com To avoid overfitting and to create an interpretable model, a subset of the most relevant descriptors must be selected. This is often achieved using statistical methods to identify descriptors that correlate best with the experimental data while having low correlation among themselves. nih.govresearchgate.net

Model Validation: Validation is essential to ensure that a QSAR model is not a result of a chance correlation and possesses predictive power for new compounds. mdpi.com Key validation techniques include:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates a statistic (Q²). A Q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.govmdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance on external compounds). The predictive ability is assessed using parameters like R²pred. nih.govmdpi.com

Y-Scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. This ensures that the original model's robustness is not due to chance. nih.gov

A QSAR study on antiarrhythmic pyrrolidin-2-one derivatives successfully used these validation tests (LOO, leave-many-out, external test set, and Y-scrambling) to confirm the good predictive potency of the derived model. nih.govresearchgate.net

Ligand-Target Interactions: Receptor Binding and Functional Assays

Understanding the interactions between pyrrolidin-2-one derivatives and their biological targets is fundamental to elucidating their mechanism of action. This is achieved through a combination of computational and experimental techniques, such as molecular docking and receptor binding assays.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific amino acid residues involved in the interaction. nih.govjptcp.com For example, docking studies of pyrrolidine derivatives with influenza neuraminidase identified key residues like Trp178, Arg371, and Tyr406 as crucial for binding, with hydrogen bonds and electrostatic factors playing a major role. nih.gov

Experimental validation is typically performed using receptor binding and functional assays. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). mdpi.com Functional assays then measure the biological response elicited by the ligand binding, determining whether the compound acts as an agonist, antagonist, or partial agonist. uni-regensburg.de

Pyrrolidin-2-one derivatives have been investigated as ligands for dopamine receptors, which are key targets for treating neurological and psychiatric disorders. nih.gov The D2-like receptor family (D2, D3, and D4) is a particularly important target. uni-regensburg.denih.gov

SAR studies on eticlopride-based bitopic ligands, which feature a pyrrolidine ring, revealed that modifications to the ring system significantly impact binding affinities for D2 and D3 receptors. nih.gov For instance, expanding the pyrrolidin-2-one ring or shifting the nitrogen's position was detrimental to binding. However, introducing a linker and a secondary pharmacophore (SP) at the N- or 4-position could improve affinities. Notably, O-alkylation at the 4-position of the pyrrolidine ring was found to be preferable to N-alkylation for achieving high-affinity binding at both D2R and D3R. nih.gov

Similarly, studies on fallypride-based bitopic ligands showed that the interaction between the protonated nitrogen in the pyrrolidine ring and the ASP110 residue in the D3 receptor is a critical determinant of binding affinity. nih.govupenn.edu The steric bulk of substituents can influence the distance of this interaction, thereby modulating affinity. nih.govupenn.edu

The following table summarizes the binding affinities of selected pyrrolidine-containing ligands for dopamine D2 and D3 receptors.

Adrenergic Receptor Antagonists

The pyrrolidin-2-one scaffold has been identified as a promising framework for the development of adrenergic receptor antagonists. Research into various derivatives has shed light on the structural features crucial for their antagonistic activity.

A series of novel pyrrolidin-2-one derivatives incorporating an arylpiperazine moiety have been synthesized and evaluated for their adrenolytic properties. researchgate.net These studies indicate that the presence of the arylpiperazine fragment is a key contributor to the affinity for α1-adrenergic receptors. researchgate.netnih.gov The nature of the substituent on the aryl ring and the length of the linker connecting the pyrrolidin-2-one core to the piperazine ring significantly influence the potency and selectivity of these compounds. For instance, compounds with specific substitutions on the phenyl ring of the arylpiperazine group have demonstrated high affinity for α1-adrenoceptors. nih.gov

The general structure-activity relationships for β-adrenergic blocking activity in related aryloxypropanolamine series suggest that a branched alkyl group on the terminal amino nitrogen and the nature and position of substituents on the aromatic ring are critical for potency. While not directly pyrrolidin-2-one derivatives, these findings provide valuable insights into the broader structural requirements for adrenergic antagonism. pharmacy180.com For optimal activity, a secondary amine is generally considered essential. pharmacy180.com

Table 1: Structure-Activity Relationship of Pyrrolidin-2-one Derivatives as Adrenergic Receptor Antagonists

Compound Series Key Structural Features Observed Activity
1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives Arylpiperazine fragment, hydrogen bond acceptor High affinity for α1-adrenergic receptors. researchgate.netnih.gov
General β-blockers Branched alkyl group on terminal amine, secondary amine Potent β-adrenergic blockade. pharmacy180.com
Ortho-substituted aromatic rings Increased potency.
Para-substituted aromatic rings Potential for cardioselectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The pyrrolidin-2-one nucleus is also a constituent of various potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. crimsonpublishers.com

Structure-activity relationship studies on a series of benzimidazole carboxamides bearing a pyrrolidine nucleus have revealed critical determinants for PARP-1 and PARP-2 inhibition. nih.gov These studies have shown that both the length of the alkyl chain and the presence of a carbonyl group significantly impact the biological activity. nih.gov Specifically, derivatives with a three-carbon atom chain connecting the pyrrolidinone ring to a phenyl ketone moiety were found to be the most active. nih.gov Docking studies suggest that the phenyl ketone fragments of these potent inhibitors can form crucial interactions with key amino acid residues within the active site of PARP-1, such as Gly-863, Ser-904, and Glu-988. nih.gov

Key structural features for potent PARP-1 inhibitors often include a conformationally restricted amide moiety and bulky group decorations on the core scaffold. crimsonpublishers.com The design of such inhibitors frequently involves mimicking the nicotinamide portion of the natural substrate, NAD+.

Table 2: Structure-Activity Relationship of Pyrrolidin-2-one Derivatives as PARP Inhibitors

Compound Series Key Structural Features Observed Activity
Benzimidazole carboxamides with a pyrrolidine nucleus 3-carbon alkyl chain Potent PARP-1 and PARP-2 inhibition. nih.gov
Phenyl ketone moiety Essential for binding to the active site. nih.gov
General PARP Inhibitors Conformationally restricted amide Enhances inhibitor performance and potency. crimsonpublishers.com
Bulky aryl groups Improves drug potency. crimsonpublishers.com

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comunina.it This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. d-nb.infomdpi.com

For adrenergic receptors, pharmacophore models have been developed based on known agonists and antagonists to guide the design of new ligands with improved selectivity and potency. researchgate.netnih.gov A typical pharmacophore model for a β2-adrenoceptor agonist, for instance, might include features such as a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov

Virtual screening, often in conjunction with pharmacophore models, allows for the rapid computational screening of large compound libraries to identify potential new ligands for a target of interest. mdpi.comresearchgate.net This strategy has been successfully employed to discover novel chemotypes for aminergic G protein-coupled receptors, including adrenergic receptors. univr.it By filtering compounds based on their fit to a pharmacophore model and then using molecular docking to predict their binding affinity, researchers can prioritize a smaller number of compounds for experimental testing. mdpi.com While specific pharmacophore models for 3-Amino-3-propylpyrrolidin-2-one are not available, the general principles of pharmacophore modeling and virtual screening would be applicable to the design and discovery of new pyrrolidin-2-one derivatives targeting adrenergic receptors or PARP.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for the initial characterization of 3-Amino-3-propylpyrrolidin-2-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The pyrrolidine (B122466) ring protons, the propyl group protons, and the amine protons would each exhibit characteristic signals. For instance, the diastereotopic protons on the C4 and C5 positions of the pyrrolidine ring would likely appear as complex multiplets due to their distinct chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be the carbonyl carbon (C2) of the lactam ring, expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The quaternary carbon at C3, bonded to both the amino and propyl groups, would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on computational models and data from analogous compounds, as direct experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175.0
C3 (-C(NH₂)(Propyl))-~60.0
C4 (-CH₂)~1.8 - 2.2 (m)~35.0
C5 (-CH₂)~3.2 - 3.5 (m)~45.0
Propyl-CH₂-~1.4 - 1.7 (m)~38.0
Propyl-CH₂-~1.2 - 1.5 (m)~17.0
Propyl-CH₃~0.9 (t)~14.0
NH₂Broad singlet-
NH (lactam)Broad singlet-

m = multiplet, t = triplet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular structure and determine its stereochemistry, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, COSY would show correlations between the protons of the propyl group and between the protons at C4 and C5 of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the multiplet at ~3.2-3.5 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the propyl protons to the C3 carbon, confirming the attachment of the propyl group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is vital for stereochemical assignments. Correlations in a NOESY spectrum would indicate which groups are on the same side of the pyrrolidine ring, helping to define the relative stereochemistry at the C3 chiral center.

Advanced Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) could provide valuable information about the compound's structure and dynamics in the solid phase, especially if the compound is crystalline. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, providing insights into polymorphism and molecular packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact MassObserved Exact Mass (Hypothetical)
[M+H]⁺C₇H₁₅N₂O⁺143.1184143.1182

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecular structure.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the propyl group: A common fragmentation would be the cleavage of the C3-propyl bond, resulting in a significant fragment ion.

Ring opening of the lactam: The pyrrolidinone ring could undergo cleavage, leading to characteristic fragment ions.

Loss of ammonia: The amino group at C3 could be lost as a neutral ammonia molecule.

The fragmentation patterns of α-pyrrolidinophenone synthetic cathinones, for example, often show a facile loss of the pyrrolidine ring as a neutral component wvu.edu. Similarly, the fragmentation of 2-substituted pyrrole derivatives is heavily influenced by the nature of the side-chain substituents nih.gov. Analysis of these fragmentation pathways allows for the confirmation of the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features. The key expected vibrational modes are summarized in the table below. The amide I band (C=O stretch) is particularly sensitive to the molecular environment and hydrogen bonding. researchgate.net

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
N-H (Amine)3300-3500Stretching (often two bands for primary amine)
C-H (Alkyl)2850-2960Stretching
C=O (Amide I)1650-1690Stretching
N-H (Amide II)1510-1570Bending
C-N1000-1350Stretching

Data is estimated based on typical values for similar functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide additional information about the molecular structure. The C=O stretching vibration of the lactam ring in pyrrolidinone derivatives is also a prominent feature in the Raman spectrum and can be influenced by intermolecular interactions. nih.govnih.gov The symmetric vibrations of the propyl group and the pyrrolidinone ring would also be expected to be Raman active.

Vibrational Mode Expected Raman Shift Range (cm⁻¹) Notes
C-H Stretching2800-3000Strong intensity
C=O Stretching1640-1680Sensitive to hydrogen bonding
Ring Vibrations800-1200Characteristic of the pyrrolidinone ring
C-C Stretching800-1200Skeletal vibrations of the propyl group

Data is estimated based on typical values for similar structures.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like "this compound." These methods measure the differential interaction of the molecule with left and right circularly polarized light and can be used to determine the enantiomeric purity and absolute configuration. nih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance versus wavelength. For "this compound," the chromophores, primarily the amide group, will give rise to CD signals. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer. The enantiomeric purity can be determined by comparing the CD signal of a sample to that of a pure enantiomeric standard. purechemistry.org

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov An ORD curve that crosses the zero-rotation axis at the wavelength of an absorption maximum is known as a Cotton effect curve. The sign of the Cotton effect can be related to the absolute configuration of the chiral center. For α-amino acids, a positive Cotton effect around 215 nm is characteristic of the L-configuration. nih.gov A similar relationship would be expected for "this compound."

Technique Principle Application for this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Determination of enantiomeric excess (ee), confirmation of absolute configuration by comparison to standards.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Determination of absolute configuration based on the sign of the Cotton effect.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov For "this compound," a single-crystal X-ray diffraction study would provide unambiguous information about its absolute configuration and solid-state conformation.

The analysis of the diffraction pattern allows for the determination of the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsion angles. For a chiral molecule, the use of anomalous dispersion effects allows for the determination of the absolute configuration of the stereocenters. nih.gov This technique would definitively establish the (R) or (S) configuration of the chiral center at the 3-position of the pyrrolidinone ring.

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The five-membered pyrrolidinone ring is not planar and can adopt various envelope or twist conformations. nih.gov The crystal structure would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Parameter Information Obtained from X-ray Crystallography
Absolute Configuration Unambiguous assignment of (R) or (S) configuration at the chiral center.
Conformation Precise determination of the ring pucker and the orientation of the amino and propyl substituents.
Bond Lengths and Angles Accurate measurement of all intramolecular geometric parameters.
Intermolecular Interactions Identification of hydrogen bonding and other non-covalent interactions in the crystal packing.

Computational and Theoretical Investigations of 3 Amino 3 Propylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its stability and chemical behavior.

A fundamental investigation into 3-Amino-3-propylpyrrolidin-2-one would begin with the optimization of its molecular geometry and the calculation of its electronic structure. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. These orbitals have specific energy levels, and their arrangement dictates the molecule's properties. libretexts.orgresearchgate.net

For this compound, key insights would be gained by analyzing:

Charge Distribution: The electron-withdrawing nature of the carbonyl group (C=O) and the electron-donating character of the amino group (-NH2) are expected to create a polarized electronic structure. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the partial atomic charges, identifying electrophilic (e.g., the carbonyl carbon) and nucleophilic (e.g., the amino nitrogen) sites.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Regions of negative potential (typically colored red) would indicate areas rich in electrons, such as around the carbonyl oxygen and the amino nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack.

Orbital Composition: Analysis would reveal which atomic orbitals contribute to specific molecular orbitals. For instance, the lone pair of electrons on the amino nitrogen would be expected to contribute significantly to one of the highest occupied molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Illustrative Data Table: The following table presents a hypothetical set of FMO energies and reactivity descriptors for this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G(d,p)).

ParameterValueDescription
EHOMO (eV)-6.25Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilicity.
ELUMO (eV)1.15Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilicity.
HOMO-LUMO Gap (eV)7.40Indicates chemical stability and reactivity.
Ionization Potential (I) (eV)6.25Energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) (eV)-1.15Energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η) (eV)3.70Resistance to change in electron distribution (I-A)/2.
Electronegativity (χ) (eV)2.55Ability to attract electrons (I+A)/2.

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Analysis of the FMOs would likely show the HOMO density localized on the amino group, confirming its role as the primary nucleophilic center. The LUMO would likely be distributed across the carbonyl group, highlighting the carbon atom as the main electrophilic site.

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of its mechanism. nih.govresearchgate.net For this compound, one could study reactions such as N-acylation or its participation in condensation reactions.

This analysis involves:

Transition State (TS) Searching: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating the TS geometry is crucial for understanding the reaction kinetics.

Frequency Calculations: These calculations confirm the nature of a stationary point. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state downhill to the connected reactant and product. This confirms that the identified TS correctly links the intended species and reveals the precise atomic motions involved in the transformation.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic details of static molecules or single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.govresearchgate.net The position and orientation of the propyl and amino substituents at the C3 position will be strongly coupled to the ring's pucker. Furthermore, the propyl chain itself has multiple rotatable bonds.

MD simulations would be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds to microseconds, a comprehensive picture of the accessible conformations can be obtained.

Identify Stable Conformers: The simulation trajectory can be analyzed to identify the most populated (lowest energy) conformational states.

Analyze Dynamic Transitions: The simulations would show the pathways and timescales for interconversion between different conformers, revealing the flexibility of the ring and its substituents.

Illustrative Data Table: The following table shows a hypothetical result from a conformational analysis, listing major conformers and their predicted relative energies and populations at room temperature.

Conformer IDRing PuckerPropyl Group OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1Envelope (C4-endo)Anti0.0065.2
Conf-2Twist (C3-exo, C4-endo)Anti0.8514.1
Conf-3Envelope (C4-endo)Gauche1.108.5
Conf-4Envelope (C3-exo)Anti1.504.3

Note: The values in this table are for illustrative purposes to show how results from a conformational analysis would be presented.

The behavior of this compound would be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water, methanol, chloroform) in the simulation box. rsc.orgnih.govub.edu

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute. For example, in water, strong hydrogen bonds would be expected to form with the amino group (as a donor) and the carbonyl oxygen (as an acceptor).

Conformational Preferences: The relative stability of different conformers can change dramatically with solvent polarity. rsc.orgnih.gov Polar solvents might stabilize conformers with larger dipole moments, while non-polar solvents would favor conformations that minimize the exposed polar surface area.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of intermolecular hydrogen bonds between the molecule and the solvent can be tracked, providing insight into its solubility and interaction dynamics.

By comparing simulations in different solvents, a detailed understanding of how the environment modulates the structure and dynamics of this compound can be achieved.

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a docking score or binding energy.

The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. Lower (more negative) binding energy values generally indicate a more stable and favorable interaction. These predictions can help in screening large virtual libraries of compounds to identify potential drug candidates.

For instance, studies on other pyrrolidin-2-one derivatives have demonstrated their potential as inhibitors for targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. tandfonline.comnih.govmanipal.eduresearchgate.net In such studies, derivatives are docked into the AChE active site to predict their binding affinity. tandfonline.comnih.govmanipal.eduresearchgate.net The binding free energy can be further calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of the binding affinity. tandfonline.com

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (MM-GBSA dG Bind, kcal/mol)Key Interacting Residues
Derivative AAcetylcholinesterase (AChE)-18.59-78.41PHE295
Derivative BAcetylcholinesterase (AChE)-18.06-75.20TYR341, TRP286
Derivative CAcetylcholinesterase (AChE)-17.26-70.15PHE295

This table presents example data for illustrative purposes based on studies of other pyrrolidin-2-one derivatives to demonstrate the type of information generated from molecular docking and binding energy prediction studies.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra, especially for complex molecules. nih.govgithub.ionih.gov The GIAO (Gauge-Independent Atomic Orbital) method within DFT is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. github.ioresearchgate.net For instance, machine learning approaches have also been developed to predict ¹H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm). nih.gov

A theoretical ¹H and ¹³C NMR prediction for this compound would provide chemical shift values for each unique proton and carbon atom in the molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Carbonyl)-~175-180
C-NH₂ (Quaternary Carbon)-~60-65
CH₂ (Pyrrolidine Ring)~3.0-3.5~40-45
CH₂ (Pyrrolidine Ring)~2.0-2.5~25-30
CH₂ (Propyl Chain)~1.5-2.0~35-40
CH₂ (Propyl Chain)~1.0-1.5~15-20
CH₃ (Propyl Chain)~0.8-1.0~10-15
NH (Amide)~7.5-8.5-
NH₂ (Amine)~1.5-2.5-

This table contains hypothetical predicted NMR chemical shifts for this compound for illustrative purposes.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3400-3500N-H stretch (asymmetric)Amino (NH₂)
~3300-3400N-H stretch (symmetric)Amino (NH₂)
~3200-3300N-H stretchAmide (N-H)
~2850-2960C-H stretchAlkyl (CH₂, CH₃)
~1680-1700C=O stretchAmide (C=O)
~1590-1650N-H bendAmino (NH₂)
~1450-1470C-H bendAlkyl (CH₂, CH₃)

This table contains hypothetical predicted vibrational frequencies for this compound for illustrative purposes.

Cheminformatics and Machine Learning in Compound Design

Cheminformatics is an interdisciplinary field that utilizes computational and informational techniques to address challenges in chemistry, particularly in drug discovery. nih.gov It plays a crucial role in rational drug design by enabling the storage, retrieval, and analysis of vast amounts of chemical and biological data. Key applications of cheminformatics include the creation and management of chemical databases, molecular modeling to predict 3D structures and interactions, and the development of Quantitative Structure-Activity Relationship (QSAR) models. pharmafeatures.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, which is vital for optimizing lead compounds. pharmafeatures.com

The process of designing new compounds using these advanced computational tools typically involves:

Data Collection and Curation: Gathering and organizing data from various sources to build robust training sets for ML models. mitacs.ca

Model Building: Applying deep learning architectures like variational autoencoders (VAEs) or generative adversarial networks (GANs) to learn from existing chemical data and generate new molecules. pivot-al.ai

Property Prediction: Using trained models to predict the biological and physicochemical properties of the newly designed compounds.

Synthesizability Analysis: A significant challenge in de novo design is ensuring that the generated molecules can be synthesized in a laboratory. nih.gov Recent developments have focused on integrating synthetic planning methods to enhance the synthesizability of designed compounds. nih.gov

By leveraging cheminformatics and machine learning, researchers can accelerate the drug discovery pipeline, reduce costs, and increase the efficiency of identifying and optimizing novel drug candidates.

Development and Validation of Analytical Methods for Research and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-Amino-3-propylpyrrolidin-2-one. Its versatility allows for various separation modes and detection techniques to be employed, catering to different analytical needs.

The choice between reversed-phase (RP) and normal-phase (NP) or related techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analyte and the desired selectivity.

Reversed-Phase (RP) HPLC:

Reversed-phase HPLC is a widely used technique in the pharmaceutical industry due to its robustness and versatility. americanpharmaceuticalreview.com For a polar compound like this compound, which contains a primary amine and an amide group, retention on a non-polar stationary phase (e.g., C18, C8) can be challenging. americanpharmaceuticalreview.com Method optimization would focus on enhancing retention and achieving symmetrical peak shapes.

Key optimization parameters include:

Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the primary amine. At a pH below the pKa of the amino group, the compound will be protonated, leading to increased polarity and potentially poor retention. Adjusting the pH to be 2-3 units above the pKa can improve retention.

Ion-Pairing Reagents: The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion-pair with the protonated amine, enhancing its retention on the non-polar stationary phase.

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) are adjusted to fine-tune retention. A lower percentage of the organic modifier generally leads to longer retention times.

Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC):

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica, amino, cyano) and a non-polar mobile phase, is well-suited for the separation of polar compounds. hawach.comhawachhplccolumn.com HILIC, a variation of normal-phase chromatography, employs a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of water. tosohbioscience.commtc-usa.com This technique is particularly effective for retaining and separating highly polar compounds that show little or no retention in reversed-phase mode. americanpharmaceuticalreview.commtc-usa.com

For this compound, a HILIC method would likely provide better retention and selectivity compared to traditional RP-HPLC. Optimization would involve:

Stationary Phase Selection: Amide or amino-bonded phases are common choices for HILIC separations of polar analytes. tosohbioscience.com

Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer, as well as the buffer concentration and pH, are critical parameters for controlling retention and selectivity. mtc-usa.commtc-usa.com

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterReversed-Phase (Ion-Pair)HILIC
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 0.1% TFA in Acetonitrile50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Gradient 5% to 50% B in 20 min95% to 50% A in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Detector PDA at 210 nmELSD

Since this compound possesses a chiral center at the C3 position, the separation and quantification of its enantiomers are crucial for quality control. chromatographyonline.com Chiral HPLC is the most common technique for determining enantiomeric purity. americanpharmaceuticalreview.comnih.gov This can be achieved through direct or indirect methods.

Direct Chiral HPLC:

Direct methods involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad applicability. americanpharmaceuticalreview.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com

Method development would involve screening various CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Indirect Chiral HPLC:

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.comjuniperpublishers.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common derivatizing agent for primary amines. juniperpublishers.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterMethod Details
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 215 nm
Expected Runtimes (R)-enantiomer: ~8 min, (S)-enantiomer: ~10 min
Resolution > 2.0

The choice of detector is dependent on the physicochemical properties of this compound.

UV-Vis and Photodiode Array (PDA) Detection: The pyrrolidinone ring contains an amide chromophore which should exhibit UV absorbance at low wavelengths (around 200-220 nm). A UV-Vis detector can be set to a specific wavelength for quantification. shimadzu.comhplcvials.com A PDA detector offers the advantage of acquiring the entire UV spectrum, which can be used for peak purity assessment and compound identification. shimadzu.comperkinelmer.comhitachi-hightech.com

Fluorescence Detection: Native fluorescence of this compound is unlikely to be significant. However, derivatization with a fluorescent tag could be employed to enhance sensitivity, particularly for trace analysis. rsc.orgresearchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the presence of a chromophore. biotage.compeakscientific.com It is particularly useful for detecting compounds that have poor UV absorbance. nih.gov ELSD is compatible with gradient elution, making it a valuable tool for purity analysis where a variety of potential impurities may be present. peakscientific.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for the analysis of residual solvents and volatile impurities.

Headspace Gas Chromatography (HS-GC) is the standard method for determining residual solvents in pharmaceutical substances. chromatographyonline.cominnoteg-instruments.comshu.edu In this technique, the sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC system. shu.eduegtchemie.ch This prevents non-volatile matrix components from contaminating the GC system. shu.edu

A generic HS-GC method can be developed to screen for a wide range of common organic solvents that may be used during the synthesis of this compound. chromatographyonline.comthermofisher.com

Table 3: Typical Headspace GC Parameters for Residual Solvent Analysis

ParameterSetting
GC Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (10 min) to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 200 °C
Detector Flame Ionization Detector (FID) at 250 °C
Headspace Vial Temp. 80 °C
Headspace Equilibration Time 30 min

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.com This technique is invaluable for identifying and quantifying unknown volatile impurities that may be present in the final product or arise from degradation. nih.govsemanticscholar.org For instance, volatile starting materials or by-products from the synthesis of this compound could be detected and identified using GC-MS. shimadzu.com

The sample can be dissolved in a suitable solvent and injected directly into the GC-MS system. The resulting mass spectra of the separated components can be compared to spectral libraries for positive identification.

Capillary Electrophoresis (CE) for Purity and Identity

Capillary Electrophoresis (CE) is a powerful analytical technique for assessing the purity and confirming the identity of pharmaceutical compounds, including complex molecules like this compound. nih.gov Its high efficiency, resolution, and minimal sample consumption make it a valuable tool in research and quality control settings. The fundamental principle of CE involves the separation of analytes within a narrow-bore fused-silica capillary based on their differential migration rates in an electric field. nih.gov

For a compound such as this compound, which possesses a chiral center, CE is particularly adept at determining enantiomeric purity. This is typically achieved by adding a chiral selector to the background electrolyte (buffer). nih.govspringernature.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.govspringernature.com The differential stability of these complexes leads to different electrophoretic mobilities, enabling their separation. nih.gov

Different modes of CE can be employed for purity and identity testing:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution. nih.gov It is highly effective for separating charged species. For this compound, which has a basic amino group, CZE at a low pH would result in a cationic species that can be readily analyzed. The identity of the compound can be confirmed by comparing its migration time to that of a reference standard, while purity is assessed by detecting and quantifying any impurity peaks in the electropherogram.

Micellar Electrokinetic Chromatography (MEKC): This technique is used for the separation of both neutral and charged analytes. dergipark.org.tr It involves the addition of a surfactant (like sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration. Separation is based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. dergipark.org.tr By incorporating a chiral selector into the micellar phase or the aqueous phase, MEKC can be a powerful method for the enantioseparation of 3-Amino-3-propylpyrrolrin-2-one. springernature.com

The results from a CE analysis provide both qualitative and quantitative data. The migration time is a characteristic property used for identification, while the peak area is proportional to the concentration and is used for quantification of purity and impurities.

Table 1: Illustrative Capillary Electrophoresis Method Parameters for Chiral Purity of this compound

ParameterCondition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused Silica, 50 µm i.d., 60 cm total length (52 cm effective)
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 seconds)
Detection UV at 210 nm

Table 2: Representative Data from CE Purity Analysis

Peak IdentityMigration Time (min)Peak Area (%)
(S)-3-Amino-3-propylpyrrolidin-2-one10.20.45
(R)-3-Amino-3-propylpyrrolidin-2-one11.599.50
Unknown Impurity 112.10.05

Method Validation Principles for Research Applications

Validation of an analytical method ensures that the procedure is suitable for its intended purpose. wjarr.comeuropa.eu For research applications, this provides confidence in the reliability, consistency, and accuracy of the data generated. wjarr.com The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.org The following principles are fundamental to the validation of a method for the analysis of this compound.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comeirgenix.comich.org For an assay of this compound, specificity is demonstrated by showing that the signal from the main compound is not affected by potential impurities or related substances. This can be confirmed by analyzing a placebo and spiked samples, and by subjecting the sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products and demonstrating that they are resolved from the main analyte peak. ich.org

Linearity

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euresearchgate.net This is typically demonstrated by analyzing a series of dilutions of a standard stock solution. A minimum of five concentrations is generally recommended. aquaenergyexpo.com The data are then plotted (concentration vs. instrument response), and the relationship is evaluated statistically, often by calculating the correlation coefficient (r) or coefficient of determination (r²) of the linear regression line. europa.eu

Table 3: Example Linearity Data and Acceptance Criteria

Concentration (% of Nominal)Instrument Response (Peak Area)Acceptance Criteria
50%498,500Correlation Coefficient (r): ≥ 0.999
80%801,200Y-intercept: Should not be significantly different from zero
100%1,002,500
120%1,199,800
150%1,505,100

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. wjarr.comamsbiopharma.comeirgenix.com It is often determined by applying the method to an analyte of known purity (e.g., a reference material) or by recovery studies. ich.org For recovery, a known amount of the analyte is added (spiked) into a sample matrix (e.g., a placebo), and the percentage of the analyte that is detected by the method is calculated. Accuracy should be assessed across the specified range of the method, typically at three concentration levels (e.g., 80%, 100%, and 120%). ich.org

Table 4: Example Accuracy (Recovery) Data

Concentration LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4
100%10.010.05100.5
120%12.012.10100.8
Acceptance Criterion: 98.0% - 102.0%

Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.comresearchgate.net It is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (also known as intra-assay precision).

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. eirgenix.com

Precision is measured as the relative standard deviation (%RSD) of a series of measurements.

Table 5: Example Precision Data

Precision LevelParameterResult (%RSD)Acceptance Criterion (%RSD)
Repeatability (n=6 determinations)0.8%≤ 2.0%
Intermediate Precision Day 1 vs. Day 21.2%≤ 2.0%
Analyst 1 vs. Analyst 21.4%≤ 2.0%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. amsbiopharma.comeirgenix.comcertified-laboratories.com It provides an indication of the method's reliability during normal usage. For a CE method, robustness would be tested by slightly altering parameters such as buffer pH, voltage, temperature, and buffer concentration and observing the effect on the results (e.g., migration time, resolution, and peak area).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netcertified-laboratories.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netcertified-laboratories.com These limits are crucial for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Emerging Research Frontiers and Prospective Applications

Advanced Material Science Applications of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a versatile building block for advanced materials, primarily through polymerization. Poly(N-vinyl pyrrolidone) (PNVP) is a well-established polymer known for its biocompatibility, low toxicity, and water solubility, leading to its use in biomedical applications like plasma substitutes and hydrogels. mdpi.comresearchgate.netnih.gov

Research is now focused on creating more complex macromolecular architectures beyond simple linear homopolymers. mdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize sophisticated structures such as block, graft, and star copolymers based on pyrrolidone monomers. mdpi.comacs.orgmdpi.com These advanced structures can lead to materials with unique properties, such as amphiphilicity (having both water-loving and water-hating parts), which allows them to self-assemble into nanoparticles or micelles. mdpi.commdpi.com Such materials are promising for applications in drug delivery and nanotechnology. mdpi.com

The presence of functional groups on the pyrrolidinone ring, such as the primary amine in 3-Amino-3-propylpyrrolidin-2-one, offers a reactive handle for further modification. This allows for the potential grafting of these molecules onto other polymer backbones or for their use as monomers in the synthesis of novel functional polyesters and polyamides, expanding the repertoire of pyrrolidinone-based materials.

Table 1: Applications of Pyrrolidinone-Based Polymeric Materials

Polymer ArchitectureKey PropertiesPotential Applications
Linear Homopolymers (e.g., PNVP)Biocompatibility, Water Solubility, Low ToxicityPharmaceutical tablets, Hydrogels, Plasma substitutes mdpi.comresearchgate.net
Amphiphilic Block CopolymersSelf-assembly into micelles, Phase separationDrug delivery, Nanoparticle formation mdpi.commdpi.com
Polymer BottlebrushesHigh density of functional groups, Unique solution propertiesDrug delivery carriers, Advanced coatings mdpi.com
Functionalized Polyesters/PolyamidesDegradability, Tunable propertiesBiomedical devices, Tissue engineering scaffolds

Bio-conjugation Strategies and Chemical Biology Probes

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. thermofisher.com The primary amine group on this compound makes it an excellent candidate for such strategies. Primary amines are common targets for bioconjugation because they are readily available on the surface of proteins (at the N-terminus and on lysine side chains) and can be reacted with high specificity under mild, aqueous conditions. thermofisher.com

Several well-established methods can be employed to conjugate amine-containing molecules like this compound to proteins, nucleic acids, or other biomolecules:

Amide Bond Formation: The most common strategy involves reacting the amine with an activated carboxylate, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. thermofisher.com

Reductive Amination: The amine can react with an aldehyde or ketone on a target biomolecule (which can be introduced chemically or enzymatically) to form a Schiff base, which is then reduced to a stable secondary amine linkage. youtube.com

Ortho-Phthalaldehyde (OPA) Chemistry: A newer method allows for the selective "clamping" of two different amines (e.g., the primary amine of the pyrrolidinone and a lysine on a protein) using the OPA reagent, forming a stable crosslink. nih.gov

These conjugation strategies enable the use of pyrrolidinone derivatives as chemical probes. youtube.com For instance, by attaching a fluorescent dye or a biotin tag to this compound, it can be used to label specific proteins or track their movement within a cell. acs.org Recently, a fluorescent probe was designed based on a specific chemical reaction with the pyrrolidine (B122466) ring itself, allowing for the detection and even removal of pyrrolidine from water samples and for imaging in zebrafish. nih.gov This highlights the potential for developing highly specific probes based on the pyrrolidine scaffold.

Chemoenzymatic Synthesis and Biotransformations

The synthesis of chiral molecules like this compound presents a significant challenge, as controlling the stereochemistry is crucial for biological applications. Chemoenzymatic synthesis, which combines traditional chemical methods with the high selectivity of biological catalysts (enzymes), offers a powerful and sustainable solution. nih.govresearchgate.net

Enzymes can be used to create or resolve chiral centers with high precision, often under mild conditions, reducing the need for harsh reagents and protecting groups common in purely chemical synthesis. nih.govresearchgate.net

Enzymatic Resolution: A racemic mixture of an amino-lactam could be resolved using enzymes like lipases or proteases that selectively acylate or hydrolyze one enantiomer, allowing the two to be separated.

Asymmetric Synthesis: Enzymes like dioxygenases can perform direct, stereoselective hydroxylation on heterocyclic rings, which can be a precursor step to introducing other functionalities. nih.gov For example, toluene dioxygenase (TDO) has been used to hydroxylate substituted pyridines, demonstrating the potential for enzymatic functionalization of heterocyclic structures. nih.gov

Tandem Reactions: Researchers have developed tandem processes where a chemical reaction is immediately followed by an enzymatic one in the same pot. For instance, a ruthenium-catalyzed asymmetric reductive amination has been combined with a lactamization step to produce chiral fused tricyclic lactams with excellent enantioselectivity. nih.gov

These biocatalytic and chemoenzymatic approaches are not only efficient but also align with the principles of green chemistry, offering a sustainable path to valuable chiral pyrrolidinone building blocks. nih.govresearchgate.net

Integration of Artificial Intelligence and Robotics in Chemical Discovery

The discovery and optimization of novel molecules and their synthetic routes is a time-consuming and labor-intensive process. liverpool.ac.uk The integration of artificial intelligence (AI) and robotics is revolutionizing this field by creating "self-driving" laboratories that can accelerate chemical discovery. liverpool.ac.uksciencedaily.comlabmanager.comnih.gov

AI, particularly machine learning (ML), can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic pathways. nih.govbeilstein-journals.orgtechnologynetworks.com This is particularly useful for complex heterocyclic compounds like pyrrolidinones, where predicting reaction success can be difficult. chemrxiv.orgchemrxiv.org

When combined with robotic platforms, this creates a powerful closed-loop system:

AI-Driven Design: An AI algorithm proposes a set of experiments to synthesize or optimize a target molecule. sciencedaily.comlabmanager.com

Robotic Execution: An automated synthesis robot, like 'RoboChem', performs the reactions with high precision and around the clock. sciencedaily.comlabmanager.comyoutube.com

Real-Time Analysis: The reaction products are analyzed automatically. youtube.com

Data Feedback and Learning: The results are fed back to the AI, which updates its model and decides on the next set of experiments to perform, constantly learning and improving. sciencedaily.comlabmanager.comyoutube.com

This approach has been shown to outperform human chemists in speed and accuracy, allowing for the optimization of ten to twenty molecules in a week—a task that might take a PhD student several months. labmanager.com Such technology can be applied to discover new pyrrolidinone derivatives with desired properties or to rapidly find the most efficient and sustainable synthesis for a known compound like this compound.

Table 2: Role of AI and Robotics in the Chemical Discovery Lifecycle

StageAI/ML ApplicationRobotic System RoleBenefit
Design Predict retrosynthetic routes for heterocycles chemrxiv.orgchemrxiv.orgN/ASuggest novel and efficient synthetic pathways
Optimization Predict optimal reaction conditions (catalyst, solvent, temp.) beilstein-journals.orgtechnologynetworks.comAutomated liquid handling and reactor systems sciencedaily.comyoutube.comIncreased yield, reduced waste, faster optimization labmanager.com
Synthesis Guide multi-step synthesis planning nih.govAutomated molecule-making machines nih.govtechnologynetworks.comHigh-throughput synthesis and screening of compound libraries nih.gov
Analysis Interpret analytical data (e.g., NMR, MS) youtube.comIntegrated analytical instruments (e.g., inline NMR) youtube.comReal-time feedback for closed-loop optimization labmanager.com

Future Directions in Sustainable Chemical Synthesis and Process Development

The pharmaceutical and chemical industries are under increasing pressure to adopt greener and more sustainable manufacturing processes. jddhs.comjptcp.com The synthesis of pyrrolidinone derivatives is an area where green chemistry principles can have a significant impact.

Future research will focus on several key areas to make the synthesis of compounds like this compound more environmentally friendly:

Greener Solvents: Traditional synthesis often relies on hazardous organic solvents. Research is exploring the use of greener alternatives, such as water, ethanol, or novel bio-based solvents like N-octyl pyrrolidone (NOP), which itself is a pyrrolidinone derivative. jptcp.comrsc.orgvjol.info.vnrsc.org

Catalysis: Moving from stoichiometric reagents to catalytic processes is a core principle of green chemistry. This includes developing more efficient metal catalysts and, particularly, biocatalysts (enzymes), which operate under mild conditions in water. jddhs.comjptcp.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and are being used to synthesize pyrrolidinone derivatives. vjol.info.vnrsc.org

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials and towards renewable feedstocks derived from biomass to produce the chemical building blocks needed for synthesis. jddhs.comjptcp.com

By integrating these strategies, the future development and production of pyrrolidinone-based molecules can become more efficient, less wasteful, and environmentally benign.

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